molecular formula C9H13BrN2O B12991866 (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol

(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B12991866
M. Wt: 245.12 g/mol
InChI Key: GJHKMCHQSPMGNB-BDAKNGLRSA-N
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Description

(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexanol core substituted with a 4-bromo-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexanol Core: Starting from cyclohexanone, a reduction reaction using sodium borohydride or lithium aluminum hydride can yield cyclohexanol.

    Pyrazole Formation: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.

    Coupling Reaction: Finally, the pyrazole moiety is coupled to the cyclohexanol core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The bromo group can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Pd/C with hydrogen gas, or lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF), or acetonitrile.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the de-brominated cyclohexanol.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and cyclohexanol moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-ol
  • (1S,2R)-2-(4-Methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
  • (1S,2R)-2-(4-Fluoro-1H-pyrazol-1-yl)cyclohexan-1-ol

Uniqueness

(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

(1S,2R)-2-(4-bromopyrazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2/t8-,9+/m1/s1

InChI Key

GJHKMCHQSPMGNB-BDAKNGLRSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N2C=C(C=N2)Br)O

Canonical SMILES

C1CCC(C(C1)N2C=C(C=N2)Br)O

Origin of Product

United States

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